

Application Notes and Protocols for N-Boc-dolaproine-amide-Me-Phe Coupling

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Compound of Interest

Compound Name: *N-Boc-dolaproine-amide-Me-Phe*

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Introduction

The coupling of N-Boc-dolaproine (N-tert-butoxycarbonyl-dolaproine) with a C-terminally protected phenylalanine derivative, such as methyl-phenylalanine amide (amide-Me-Phe), is a critical step in the synthesis of dolastatin 10 analogues and other auristatin-class cytotoxic agents. Dolastatin 10, a potent antimitotic agent isolated from the sea hare *Dolabella auricularia*, and its synthetic analogues are of significant interest for their potential as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The efficiency of the peptide bond formation between the sterically hindered N-Boc-dolaproine and the amine component is crucial for the overall yield and purity of the final product.

This document provides detailed application notes and protocols for the coupling reaction between N-Boc-dolaproine and amide-Me-Phe, summarizing various reaction conditions and providing a comprehensive experimental workflow. The information is compiled from established peptide coupling methodologies and literature precedents in the synthesis of dolastatin 10 analogues.

Data Presentation: Comparison of Coupling Reaction Conditions

The choice of coupling reagent, base, and solvent system significantly impacts the yield and purity of the desired dipeptide. Below is a summary of common conditions used for similar peptide couplings, which can be adapted for the N-Boc-dolaproine and amide-Me-Phe reaction.

Coupling Reagent	Additive	Base	Solvent	Temperature (°C)	Typical Yield (%)	Reference / Analogy
EDCI	HOBt	Et ₃ N	DMAc	Room Temp	Good to High	Analogous coupling in dolastatin synthesis[1][2]
EDCI	HOBt	DIEA	DMF	0 to Room Temp	70-90	General peptide coupling[3]
HATU	-	DIEA	DMF	Room Temp	High	Highly efficient for hindered couplings[4]
HBTU	HOBt	DIEA	DMF	Room Temp	High	Standard for solid-phase and solution-phase[5]
PyBOP	-	DIEA	DMF/DCM	Room Temp	High	Effective for sterically hindered amino acids
DIC	HOBt	-	DCM/DMF	Room Temp	Good to High	Standard carbodiimide coupling[5]

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; Et₃N: Triethylamine; DMAc: N,N-Dimethylacetamide; DIEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; DCM: Dichloromethane.

Experimental Protocols

The following protocols provide a detailed methodology for the coupling of N-Boc-dolaproine with amide-Me-Phe using two common and effective coupling reagent systems.

Protocol 1: Coupling using EDCI/HOBt

This protocol is based on a widely used and cost-effective method for peptide bond formation.

Materials:

- N-Boc-dolaproine
- Methyl-phenylalanine amide hydrochloride (amide-Me-Phe·HCl)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N)
- Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Magnetic stirrer and stir bar

- Round-bottom flask
- Ice bath
- Standard laboratory glassware for workup and purification

Procedure:

- Preparation of Reactants:
 - In a clean, dry round-bottom flask, dissolve N-Boc-dolaproine (1.0 equivalent) in anhydrous DMF (or DMAc) to a concentration of approximately 0.1-0.2 M.
 - Add amide-Me-Phe·HCl (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.
 - Cool the mixture to 0 °C in an ice bath.
- Addition of Base and Coupling Reagent:
 - Slowly add DIEA (2.5 equivalents) or Et₃N (2.2 equivalents) to the reaction mixture while stirring. Ensure the amine salt is fully neutralized.
 - In a separate container, dissolve EDCI (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
- Reaction:
 - Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup:
 - Dilute the reaction mixture with ethyl acetate or DCM.
 - Wash the organic layer sequentially with 5% aqueous citric acid solution (if DIEA or Et₃N is used), saturated aqueous NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **N-Boc-dolaproine-amide-Me-Phe**.

Protocol 2: Coupling using HATU

This protocol utilizes a more reactive coupling reagent, which is often preferred for sterically hindered amino acids to achieve higher yields and faster reaction times.

Materials:

- N-Boc-dolaproine
- Methyl-phenylalanine amide hydrochloride (amide-Me-Phe·HCl)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask

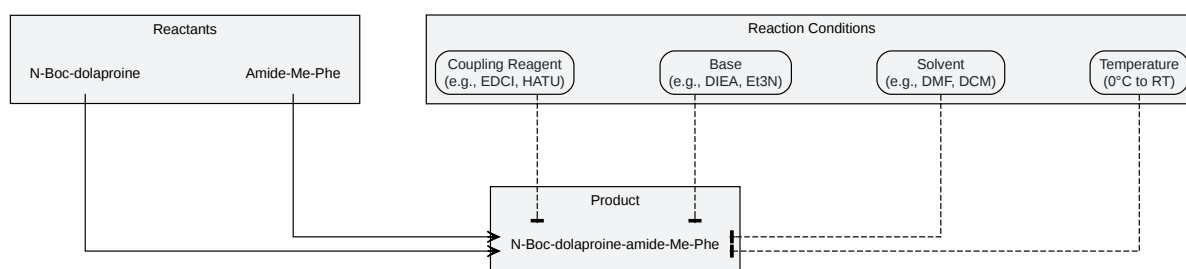
- Standard laboratory glassware for workup and purification

Procedure:

- Preparation of Reactants:
 - In a round-bottom flask, dissolve N-Boc-dolaproine (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
 - In a separate flask, dissolve amide-Me-Phe·HCl (1.1 equivalents) in anhydrous DMF and add DIEA (2.5 equivalents).
- Reaction:
 - Add the amine solution to the N-Boc-dolaproine/HATU solution at room temperature with stirring.
 - Stir the reaction mixture at room temperature for 2-6 hours.
 - Monitor the reaction by TLC or LC-MS.
- Workup:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic phase with saturated aqueous NaHCO₃ solution followed by brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired coupled product.

Mandatory Visualizations

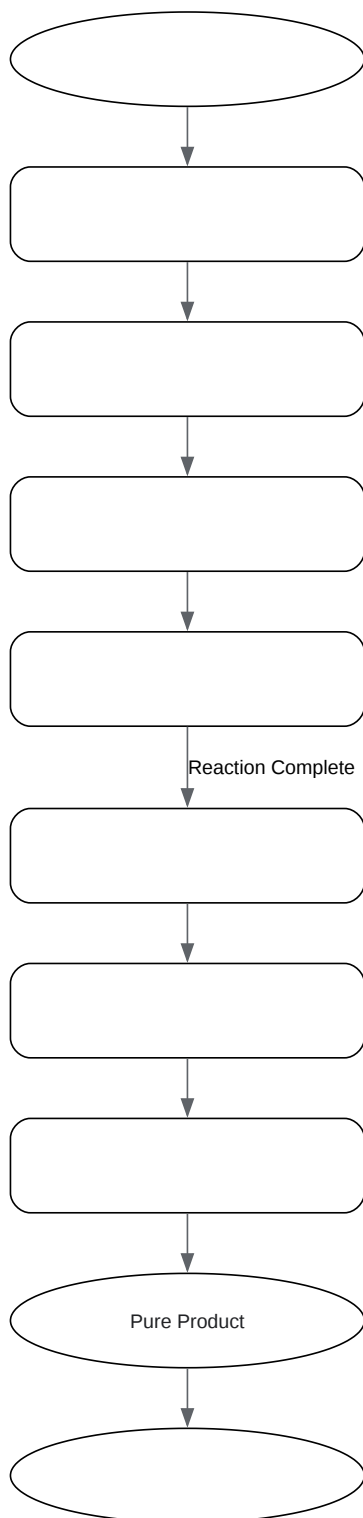
Chemical Reaction Scheme



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Caption: General scheme of the N-Boc-dolaproine and amide-Me-Phe coupling reaction.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N-Boc-dolaproine-amide-Me-Phe**.

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